N'-{(3E)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(3E)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a brominated indole core, a dibutylamino group, and a dimethoxybenzohydrazide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(3E)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide typically involves multiple stepsThe final step involves the condensation of the resulting intermediate with 3,4-dimethoxybenzohydrazide under acidic or basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{(3E)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N’-{(3E)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique molecular structure.
Industry: Utilized in the development of advanced materials, such as dyes and sensors.
Mechanism of Action
The mechanism of action of N’-{(3E)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. The dibutylamino group can interact with biological membranes, while the brominated indole core may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-Anilino-6-dibutylamino-3-methylfluoran: Known for its reversible color change under UV light, used in security inks and anti-counterfeiting labels.
N’-[(1E)-1-{3-[(Dibutylamino)methyl]-2-hydroxyphenyl}ethylidene]isonicotinohydrazide: A compound with similar dibutylamino and hydrazide functionalities.
Uniqueness
N’-{(3E)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide stands out due to its unique combination of a brominated indole core and a dimethoxybenzohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H33BrN4O4 |
---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
N-[5-bromo-1-[(dibutylamino)methyl]-2-hydroxyindol-3-yl]imino-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C26H33BrN4O4/c1-5-7-13-30(14-8-6-2)17-31-21-11-10-19(27)16-20(21)24(26(31)33)28-29-25(32)18-9-12-22(34-3)23(15-18)35-4/h9-12,15-16,33H,5-8,13-14,17H2,1-4H3 |
InChI Key |
ISFJUPWXBBEZPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.